21R-Argatroban

Übersicht

Beschreibung

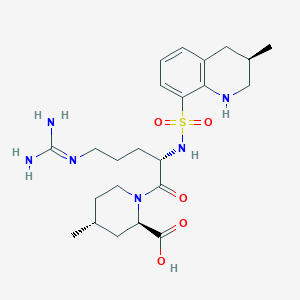

21R-Argatroban (CAS 121785-71-5) is a stereoisomer of argatroban, a direct thrombin inhibitor used clinically to prevent thrombosis. Its molecular formula is C23H36N6O5S, with a molecular weight of 508.63 g/mol . Structurally, it features a unique R-configuration at the 21-position, enabling precise interactions with thrombin’s active site. This conformation allows this compound to form stable complexes with thrombin, effectively competing with fibrinogen binding and inhibiting clot formation .

Key physicochemical properties include:

- Melting point: 180–200°C

- Density: 1.47 g/cm³

- Storage: Stable at 2–8°C

- Optical rotation: +175° to +185° .

Pharmacologically, this compound exhibits rapid binding kinetics and conformational flexibility, enhancing its efficacy in diverse molecular environments . It is marketed as an injectable anticoagulant, with stringent quality controls for isomeric purity and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of argatroban involves several key steps:

Adsorption: Argatroban is adsorbed using a strong basic ion exchange resin.

Elution and Concentration: The compound is eluted and concentrated under reduced pressure.

Neutralization and Catalytic Hydrogenation: The eluate is neutralized with an acid solution, followed by catalytic hydrogenation using palladium on carbon.

Recrystallization: The solution is slowly cooled to room temperature, leading to recrystallization, and then dried at 60-80°C.

Industrial Production Methods: The industrial production of argatroban follows similar steps but is optimized for large-scale production. The process ensures high purity (not less than 99.5%) and low heavy metal content, making it suitable for medical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Argatroban unterliegt hauptsächlich:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von Argatroban führen kann .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Heparin-Induced Thrombocytopenia (HIT)

- Efficacy : Argatroban is the only FDA-approved alternative for treating HIT and its associated thromboembolic events. Clinical trials such as ARG-911 and ARG-915 have demonstrated significant reductions in new thrombosis and mortality rates when compared to historical controls .

- Dosing Protocol : Initial dosing typically starts at 2 µg/kg/min, adjustable based on activated partial thromboplastin time (aPTT) measurements to maintain therapeutic levels .

2. Acute Ischemic Stroke

- Research Findings : A randomized clinical trial indicated that argatroban improved functional outcomes in patients with acute ischemic stroke compared to control groups. In one study, 80.5% of patients treated with argatroban achieved good functional outcomes at 90 days versus 73.3% in the control group (P = .04) .

- Mechanism : Argatroban's mechanism involves not only thrombin inhibition but also potential improvements in cerebral blood flow, which may enhance recovery from ischemic events .

3. Percutaneous Coronary Interventions

- Usage : Argatroban is frequently used during percutaneous coronary interventions to prevent thrombotic complications in patients at risk for HIT . Its rapid action allows for effective management of anticoagulation during these procedures.

Research Applications

1. Biochemical Studies

- Model Compound : Argatroban serves as a model compound for studying thrombin inhibition mechanisms and the broader coagulation pathways. Researchers utilize it to understand the dynamics of thrombin interactions and the effects on cellular processes involved in hemostasis .

2. Development of New Anticoagulants

- Industry Implications : The properties of argatroban have been instrumental in developing novel anticoagulant therapies. Its action profile informs the design of new drugs targeting similar pathways without the adverse effects associated with traditional anticoagulants like warfarin .

Case Study 1: Argatroban in Critically Ill Patients

A recent case study demonstrated the successful use of argatroban in a critically ill patient with COVID-19 who developed HIT. Following the initiation of argatroban therapy, there was a marked improvement in renal function and overall clinical status, highlighting its utility beyond traditional indications .

Case Study 2: Efficacy in Acute Ischemic Stroke

In another investigation focused on acute ischemic stroke patients, argatroban was administered alongside standard care protocols. The results indicated a statistically significant improvement in patient outcomes compared to those receiving standard treatment alone, providing a compelling argument for its broader application in stroke management .

Wirkmechanismus

Argatroban exerts its anticoagulant effects by directly inhibiting thrombin. It binds reversibly to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition also affects the activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Comparison with 21S-Argatroban

The primary structural analogue of 21R-Argatroban is its 21S-isomer (CAS 74863-90-6), which differs in stereochemistry at the 21-position. Analytical and functional distinctions are critical for regulatory and therapeutic purposes.

Table 1: Comparative Analysis of 21R- and 21S-Argatroban

Key Findings:

Analytical Differentiation : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) methods resolve the isomers with a baseline resolution ≥0.05, ensuring accurate quantitation .

Stability : Drug product batches (e.g., R340032) demonstrated consistent isomeric ratios over 24 months at 25°C, with impurities remaining within specifications .

Pharmacological Activity : The R-isomer’s conformation optimizes thrombin binding, while the S-isomer shows negligible therapeutic efficacy .

Comparison with Argatroban-Related Compound A

Its molecular formula, C23H31N7O7S, differs from this compound by the addition of a nitro-guanidino group and a modified piperidine ring .

Table 2: this compound vs. Related Compound A

Key Findings:

- Related Compound A lacks therapeutic activity and is primarily monitored as an impurity during stability testing .

- Analytical methods (e.g., HPLC-MS) differentiate it from this compound, ensuring product quality .

Pharmacological Comparison with Other Thrombin Inhibitors

Biologische Aktivität

Introduction

21R-Argatroban is a synthetic direct thrombin inhibitor, primarily used in the management of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT). Its biological activity is characterized by its ability to selectively inhibit thrombin, thereby preventing clot formation. This article explores the pharmacological properties, clinical efficacy, and safety profile of this compound based on diverse research findings.

This compound functions as a monovalent direct thrombin inhibitor, meaning it binds to the active site of thrombin, inhibiting its function without requiring antithrombin. This mechanism allows it to effectively inhibit both free and fibrin-bound thrombin. The compound exhibits a relatively short elimination half-life of approximately 45 minutes and is predominantly metabolized in the liver via cytochrome P450 enzymes, primarily CYP3A4 .

Pharmacokinetics

The pharmacokinetic profile of this compound shows linear behavior within clinically relevant dosing ranges (1–3 μg/kg/min for HIT treatment). Steady-state concentrations are typically reached within one hour of infusion initiation. The anticoagulant effects diminish rapidly after cessation of therapy, returning to baseline levels within 2–4 hours .

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Elimination Half-Life | ~45 minutes |

| Metabolism | Hepatic (CYP3A4) |

| Steady-State Concentration | Achieved within 1 hour |

| Dosing Range | 1–25 μg/kg/min |

Use in Heparin-Induced Thrombocytopenia (HIT)

Clinical studies have demonstrated that this compound significantly improves outcomes in patients with HIT. In a multicenter study involving 418 patients, those treated with argatroban showed a composite endpoint reduction (death from all causes, amputation, or new thrombosis) compared to historical controls (28% vs. 38.8%, P = .04) over a follow-up period .

Stroke Management

Recent randomized trials have investigated the efficacy of this compound in acute ischemic stroke patients. In one study involving 601 patients, those receiving argatroban exhibited a higher rate of good functional outcomes at 90 days compared to controls (80.5% vs. 73.3%, P = .04) . This suggests potential benefits in neurological recovery when administered early post-stroke.

Table 2: Clinical Study Outcomes for Argatroban in HIT and Stroke

| Study Focus | Outcome Measure | Argatroban Group (%) | Control Group (%) | P-Value |

|---|---|---|---|---|

| HIT Study | Composite Endpoint (Death/Thrombosis) | 28.0 | 38.8 | .04 |

| Acute Ischemic Stroke | Good Functional Outcome at 90 Days | 80.5 | 73.3 | .04 |

Bleeding Risks

While argatroban is effective in preventing thrombosis, its use is associated with bleeding risks. In clinical trials, major bleeding complications were reported in approximately 3%–6% of treated patients . The incidence was notably higher in specific populations such as those with severe HIT.

Comparative Studies

In comparative studies against unfractionated heparin (UFH), argatroban showed non-inferiority concerning major bleeding and thrombosis rates during procedures like veno-venous extracorporeal membrane oxygenation (vvECMO) . This finding highlights its safety profile in critically ill patients who may be at increased risk for bleeding.

Table 3: Safety Outcomes Comparing Argatroban and UFH

| Safety Measure | Argatroban (%) | UFH (%) | P-Value |

|---|---|---|---|

| Major Bleeding Events | 69 | 81 | .163 |

| Major Thrombosis | 28 | 17 | .145 |

Q & A

Basic Research Questions

Q. What structural features of 21R-Argatroban enable its specific interaction with thrombin’s active site?

- Methodological Answer : The compound’s stereospecific 21R configuration allows precise hydrogen bonding and electrostatic interactions with thrombin’s catalytic triad (Ser195, His57, Asp102). Molecular docking studies and X-ray crystallography can validate these interactions by comparing binding affinities of this compound versus its stereoisomers (e.g., 21S-Argatroban) . Structural flexibility in its piperidine and arginine moieties facilitates adaptation to thrombin’s active site, enhancing competitive inhibition against fibrinogen .

Q. How does this compound’s inhibitory kinetics compare to other direct thrombin inhibitors (DTIs) in vitro?

- Methodological Answer : Use fluorogenic thrombin activity assays (e.g., with substrates like Boc-Val-Pro-Arg-AMC) to measure inhibition constants (Ki) under standardized pH and temperature conditions. Compare this compound’s rapid-binding kinetics to DTIs like dabigatran or bivalirudin, noting differences in reversible vs. irreversible inhibition mechanisms. Include controls for enzyme stability and substrate specificity .

Q. What experimental models are optimal for studying this compound’s anticoagulant effects?

- Methodological Answer : Employ ex vivo human plasma models to measure thrombin generation (via calibrated automated thrombography) and clotting times (activated partial thromboplastin time, aPTT). For in vivo studies, murine thrombosis models (e.g., FeCl3-induced carotid artery injury) can assess dose-response relationships while controlling for pharmacokinetic variables like hepatic metabolism .

Advanced Research Questions

Q. How does this compound’s conformational adaptability influence its efficacy in varied physiological environments (e.g., inflammatory vs. non-inflammatory states)?

- Methodological Answer : Conduct molecular dynamics simulations (MD) to analyze structural fluctuations in thrombin-21R-Argatroban complexes under varying pH, ionic strength, and temperature. Validate findings with surface plasmon resonance (SPR) to measure binding kinetics in simulated inflammatory conditions (e.g., elevated C-reactive protein levels) .

Q. What molecular mechanisms underlie contradictory reports on this compound’s off-target effects in platelet aggregation studies?

- Methodological Answer : Perform comparative proteomic profiling of platelet lysates treated with this compound vs. vehicle controls. Use tandem mass spectrometry (LC-MS/MS) to identify non-thrombin targets (e.g., PAR-1 receptors). Reconcile discrepancies by standardizing platelet isolation protocols and agonist concentrations (e.g., ADP, collagen) across labs .

Q. How can researchers optimize this compound’s selectivity to minimize interference with other serine proteases (e.g., trypsin, factor Xa)?

- Methodological Answer : Design mutagenesis studies to modify thrombin’s exosite I/II regions and assess this compound’s binding specificity. Pair with competitive inhibition assays using fluorogenic substrates for off-target proteases. Computational alanine scanning may predict residue-specific contributions to selectivity .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for resolving variability in this compound’s dose-response data across preclinical studies?

- Methodological Answer : Apply mixed-effects models to account for inter-lab variability in animal models or plasma donor cohorts. Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from published studies, adjusting for confounding factors like assay sensitivity and anticoagulant pre-treatments .

Q. How should researchers document synthetic and characterization data for this compound to ensure reproducibility?

- Methodological Answer : Report NMR (¹H, ¹³C), HPLC purity (>95%), and mass spectrometry data in supplementary materials. For biological studies, include raw kinetic datasets (e.g., thrombin inhibition curves) and detailed protocols for buffer preparation and enzyme sourcing .

Q. Research Design and Ethical Compliance

Q. What criteria should guide the inclusion of this compound in translational studies involving human subjects?

- Methodological Answer : Adhere to IRB protocols for anticoagulant trials, including informed consent for pharmacokinetic sampling. Predefine exclusion criteria (e.g., hepatic impairment, pregnancy) and validate thrombin inhibition endpoints (e.g., anti-FIIa activity) against clinical outcomes (e.g., bleeding events) .

Q. How can researchers design blinded studies to mitigate bias in this compound’s efficacy evaluations?

Eigenschaften

IUPAC Name |

1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860975 | |

| Record name | 4-Methyl-1-[N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)arginyl]piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121785-71-5 | |

| Record name | 121785-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.